5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole

Description

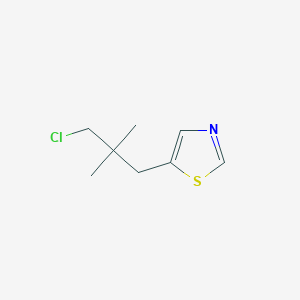

5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at the 5-position with a branched alkyl chain containing a chlorine atom and two methyl groups. The thiazole ring consists of a sulfur and nitrogen atom within a five-membered aromatic system. The compound’s 3-chloro-2,2-dimethylpropyl substituent likely confers steric bulk and moderate lipophilicity, influencing its physicochemical and biological properties.

Properties

Molecular Formula |

C8H12ClNS |

|---|---|

Molecular Weight |

189.71 g/mol |

IUPAC Name |

5-(3-chloro-2,2-dimethylpropyl)-1,3-thiazole |

InChI |

InChI=1S/C8H12ClNS/c1-8(2,5-9)3-7-4-10-6-11-7/h4,6H,3,5H2,1-2H3 |

InChI Key |

COXJSOVXCZMDBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CN=CS1)CCl |

Origin of Product |

United States |

Preparation Methods

Construction via Hantzsch Thiazole Synthesis

The classical route for thiazole ring formation involves the condensation of α-haloketones with thioamides. For 5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole , the precursor is often a halogenated ketone bearing the 3-chloro-2,2-dimethylpropyl group.

α-Haloketone + Thioamide → Thiazole derivative

- Step 1: Synthesize the α-haloketone, such as 2-chloro-2,2-dimethyl-1-phenylethanone , via halogenation of the corresponding methyl ketone.

- Step 2: React the halogenated ketone with a suitable thioamide (e.g., thiourea or acyl thiourea) in an inert solvent like ethanol or acetic acid at reflux temperatures (~80-120°C).

- Step 3: Cyclization occurs, forming the thiazole ring with the desired substituents.

- The reaction conditions are optimized to favor cyclization over side reactions.

- Purification involves recrystallization from ethanol or ethyl acetate.

Functionalization at the 5-Position with the 3-Chloro-2,2-dimethylpropyl Group

Alkylation of the Thiazole Ring

The key to introducing the 3-chloro-2,2-dimethylpropyl group at the 5-position involves nucleophilic substitution or electrophilic addition.

- Step 1: Generate a nucleophilic intermediate, such as a thiazolide anion, via deprotonation of the 2-position using a strong base (e.g., sodium hydride or potassium tert-butoxide).

- Step 2: React this intermediate with an appropriate electrophile, such as 3-chloro-2,2-dimethylpropyl chloride or a suitable precursor.

Preparation of the Electrophile:

Synthesis of 3-chloro-2,2-dimethylpropyl chloride:

- Starting material: 2,2-dimethylpropyl alcohol.

- Reaction: Chlorination using phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) at low temperatures (~0°C to room temperature).

- Conduct the alkylation in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Maintain temperatures between 0°C and 25°C to control reactivity.

Alternative: Direct Substitution via Halogenation

- Halogenation of the methyl groups adjacent to the thiazole ring can be performed using N-chlorosuccinimide (NCS) under radical conditions, but this is less selective.

Purification and Characterization

- Crystallization: Recrystallize from ethanol, ethyl acetate, or hexane to obtain pure This compound .

- Chromatography: Use column chromatography with silica gel if impurities are present.

- Spectroscopic Verification: Confirm structure via NMR, IR, and mass spectrometry.

Summary of the Most Relevant Preparation Pathway

Advanced Methods and Patent Insights

- Patent WO1996016050A1 describes a process involving the hydrolysis of a chloromethyl intermediate followed by catalytic hydrogenation to introduce the chlorinated side chain, emphasizing the use of phase transfer catalysts and specific solvents to improve yield and purity.

- Patent US20030153767A1 details the chlorination of allyl derivatives and subsequent cyclization, providing an alternative route via chlorinated intermediates, which can be adapted for the side chain attachment.

Critical Notes and Considerations

- Selectivity: The chlorination steps require controlled conditions to avoid over-chlorination or formation of by-products.

- Safety: Handling chlorinating agents and reactive intermediates necessitates strict safety protocols.

- Yield Optimization: Use of phase transfer catalysts and inert solvents enhances reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiazoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Scientific Research Applications

5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

Thiazole derivatives vary significantly in activity and stability based on substituent positions. For example:

- 2-(3-Chloro-2-methylpropyl)-1,3-thiazole (CAS 1501388-35-7) differs from the target compound only in the substituent position (2- vs. 5-position on the thiazole ring).

- 5-Ethyl-2-(methylthio)-1,3-thiazole (CAS 196500-11-5) features a sulfur-containing substituent at the 2-position. The methylthio group (-SMe) is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound, leading to differences in aromatic ring polarization .

Table 1: Substituent Effects in Selected Thiazole Derivatives

Biological Activity

5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring with a unique 3-chloro-2,2-dimethylpropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound based on diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 187.67 g/mol. The thiazole ring structure contributes significantly to its biological properties.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a broad range of biological activities. Specifically, this compound has been investigated for its potential:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains.

- Antifungal Properties : It has shown promise in combating fungal infections.

- Interaction with Biological Targets : The compound may interact with specific enzymes or receptors, modulating various biochemical pathways.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal properties of thiazole derivatives. For instance:

- A study demonstrated that thiazole derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .

- In vitro assays revealed that certain thiazole compounds displayed minimal inhibitory concentrations (MICs) lower than those of established antibiotics like linezolid .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial growth.

- Receptor Modulation : It may affect receptors involved in metabolic pathways relevant to microbial proliferation.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various thiazole derivatives against a range of pathogens. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 4 | MRSA |

| Linezolid | 8 | MRSA |

| Fluconazole | 16 | Candida albicans |

Study 2: Antifungal Activity

In another investigation focused on antifungal properties, the compound was tested against various fungal strains. It demonstrated effective inhibition comparable to standard antifungal agents.

| Compound | MIC (µg/mL) | Target Fungal Strain |

|---|---|---|

| This compound | 8 | Candida auris |

| Fluconazole | 32 | Candida auris |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.